molecular formula C11H6Br2N2S B14875605 6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine

6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14875605
M. Wt: 358.05 g/mol
InChI Key: ZNPVHYYHUQNGKE-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the bromothiophene group. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine is not well-documented. similar compounds are known to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and thiophene groups, which can impart distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C11H6Br2N2S

Molecular Weight

358.05 g/mol

IUPAC Name

6-bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H6Br2N2S/c12-7-1-4-11-14-8(6-15(11)5-7)9-2-3-10(13)16-9/h1-6H

InChI Key

ZNPVHYYHUQNGKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C3=CC=C(S3)Br

Origin of Product

United States

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